molecular formula C19H23NO3 B5910423 7-hydroxy-6-methyl-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

7-hydroxy-6-methyl-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

Cat. No.: B5910423
M. Wt: 313.4 g/mol
InChI Key: AKQVGRIQAGGGGC-UHFFFAOYSA-N
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Description

7-hydroxy-6-methyl-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one is a synthetic chromen-4-one derivative characterized by a fused cyclopentane ring and a piperidinylmethyl substituent at position 7. Chromen-4-one derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects . The unique substitution pattern of this compound distinguishes it from natural flavonoids like genistein and synthetic analogs, warranting detailed comparative analysis with structurally related molecules.

Properties

IUPAC Name

7-hydroxy-6-methyl-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-17(21)13(11-20-8-3-2-4-9-20)10-16-14-6-5-7-15(14)19(22)23-18(12)16/h10,21H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQVGRIQAGGGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=C2CCC3)CN4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-6-methyl-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 7-hydroxy-6-methyl-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

7-hydroxy-6-methyl-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-hydroxy-6-methyl-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Chromen-4-one Derivatives
  • Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) : A natural isoflavone with hydroxyl groups at positions 5, 7, and 4'. Unlike the target compound, genistein lacks the cyclopentane ring and piperidinylmethyl group, resulting in lower molecular weight (270.24 g/mol) and higher polarity .
  • G21 and Ram-series derivatives : Synthetic genistein analogs with glycosidic or alkylated substitutions. For example, Ram-2 features a 7-O-acetylhexenyl group, enhancing lipophilicity compared to the target compound’s piperidinylmethyl substituent .
Cyclopenta[c]chromen-4-one Analogs
  • 8-Hexyl-7-[(4-methoxyphenyl)methoxy] derivative (CID 3471642) : Substituted with a hexyl chain (position 8) and a methoxybenzyl group (position 7), this compound has higher molecular weight (406.52 g/mol) and reduced solubility in polar solvents compared to the target compound’s hydroxyl and piperidinylmethyl groups .
  • 7-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-8-hexyl derivative : Features a chloro-benzodioxolylmethoxy group, introducing halogenated aromaticity and steric bulk absent in the target compound .
Piperidinylmethyl-Substituted Compounds
  • 8-[(3-Methylpiperidinyl)methyl] analog (CAS 637751-93-0) : A methylated piperidine variant with altered basicity (pKa ~8.5 estimated) and steric effects compared to the target compound’s unmodified piperidine ring .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound Cyclopenta[c]chromenone 7-OH, 6-Me, 8-piperidinylmethyl ~395 (estimated) Moderate polarity, basic piperidine
Genistein Chromen-4-one 5,7-diOH, 4'-OH 270.24 High polarity, natural antioxidant
CID 3471642 Cyclopenta[c]chromenone 8-hexyl, 7-OCH2PhOMe 406.52 Lipophilic, methoxybenzyl substitution
CAS 637751-93-0 Chromen-4-one 7-OH, 8-(3-methylpiperidinylmethyl) 407.46 Steric hindrance, modified basicity

Crystallographic and Computational Analysis

  • Structural Elucidation: Programs like SHELXL (SHELX system) and Mercury are critical for resolving cyclopenta[c]chromenone derivatives, particularly for analyzing piperidinylmethyl conformation and intermolecular interactions .
  • Packing Patterns : Compared to halogenated analogs (e.g., ), the target compound’s hydroxyl and piperidine groups may facilitate hydrogen bonding, influencing crystal packing and stability .

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